8-Chloroquinazolin-2-amine
Overview
Description
Synthesis Analysis
Research has been conducted on the synthesis of new quinazolinone derivatives with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . They are considered as an important pharmacophore .
Chemical Reactions Analysis
The Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines has been reported . Kinetics-based mechanistic analysis and rational design have led to the development of two biarylphosphine ligands that allow the transformation to proceed with excellent efficiency .
Physical And Chemical Properties Analysis
8-Chloroquinazolin-2-amine is a colorless solid with a molecular weight of 181.61 g/mol and a melting point of 199-201°C.
Scientific Research Applications
Chemoselective Amination
The chemoselectivity in the amination of chloroquinazolines, including 8-Chloroquinazolin-2-amine, has been explored. Shen et al. (2010) studied the selective amination with cyclic secondary amino groups under specific conditions, highlighting the compound's utility in chemical synthesis (Shen et al., 2010).
Antibacterial Properties
Research by Al-Hiari et al. (2007) on 8-nitrofluoroquinolone derivatives, related to 8-Chloroquinazolin-2-amine, revealed interesting antibacterial activities against various bacterial strains, indicating potential applications in antimicrobial treatments (Al-Hiari et al., 2007).
Applications in Cell Physiology
A study by Asad et al. (2017) linked tertiary amines to photoremovable protecting groups for photoactivation in cell physiology studies, demonstrating the utility of 8-Chloroquinazolin-2-amine derivatives in biological research (Asad et al., 2017).
Synthesis of Quinazoline Derivatives
El-Badry et al. (2016) explored the synthesis of various quinazoline derivatives, including those derived from chloroquinazoline, indicating the compound's relevance in creating new chemical entities (El-Badry et al., 2016).
Anticancer Agent Development
Sirisoma et al. (2009) identified quinazoline derivatives as potent apoptosis inducers and potential anticancer agents, suggesting the significance of 8-Chloroquinazolin-2-amine in medicinal chemistry (Sirisoma et al., 2009).
Novel Synthesis Methods
Staderini et al. (2013) developed a new, green route for the amination of π-deficient nitrogen heterocycles, such as 8-Chloroquinazolin-2-amine, under microwave irradiation. This method emphasizes the compound's role in efficient and environmentally friendly synthetic processes (Staderini et al., 2013).
Cytotoxicity and Anticancer Properties
Liu et al. (2007) evaluated the anticancer properties of 4-aminoquinazoline derivatives, illustrating the therapeutic potential of compounds related to 8-Chloroquinazolin-2-amine (Liu et al., 2007).
Mechanism of Action
Target of Action
This compound belongs to the quinazolinamine family, which is known to have a broad spectrum of biological activities and is a promising target for drug discovery.
Mode of Action
Biochemical Pathways
Quinazolinamines are known to impact a variety of biological pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Related compounds like chloroquine are known to be extensively distributed with a large volume of distribution . They are also known to be 60% bound to plasma proteins and equally cleared by the kidney and liver .
Result of Action
Action Environment
It is known that many factors, such as temperature, ph, and the presence of other substances, can affect the action of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-chloroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVPZLGZIYQHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671904 | |
Record name | 8-Chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinazolin-2-amine | |
CAS RN |
1185113-73-8 | |
Record name | 8-Chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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